Home > Products > Screening Compounds P107007 > 1-Methyl-4,4-diphenylpiperidine
1-Methyl-4,4-diphenylpiperidine - 31309-39-4

1-Methyl-4,4-diphenylpiperidine

Catalog Number: EVT-8610702
CAS Number: 31309-39-4
Molecular Formula: C18H21N
Molecular Weight: 251.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Methyl-4,4-diphenylpiperidine is a piperidine derivative characterized by the presence of two phenyl groups at the 4-position and a methyl group at the nitrogen atom. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic properties and applications as an intermediate in organic synthesis.

Source

The compound can be synthesized through various methods, including reductive amination and other organic reactions involving piperidine derivatives. Its structural complexity allows for diverse applications in chemical research and drug development.

Classification

1-Methyl-4,4-diphenylpiperidine belongs to the class of piperidine derivatives, which are cyclic organic compounds containing a six-membered ring with one nitrogen atom. This classification is significant due to the biological activities often associated with piperidine derivatives, including their roles in pharmacology and organic synthesis.

Synthesis Analysis

Methods

The synthesis of 1-methyl-4,4-diphenylpiperidine can be achieved through several approaches:

  1. Reductive Amination: This method involves the reaction of 1-methylpiperidin-4-one with appropriate aryl aldehydes or ketones under reducing conditions. The use of catalysts such as sodium tetrahydroborate can enhance yields and selectivity.
  2. Functionalization of Piperidines: Various functionalization techniques can be employed to introduce the diphenyl substituents at the 4-position of the piperidine ring. This can include electrophilic aromatic substitution reactions where piperidine acts as a nucleophile.
  3. Multi-step Synthesis: Recent advancements have shown that multi-step synthetic routes combining Suzuki coupling reactions followed by hydrogenation can yield 1-methyl-4,4-diphenylpiperidine efficiently while maintaining high selectivity .

Technical Details

The synthetic routes often require careful control of reaction conditions such as temperature, pressure, and concentration to optimize yields. For instance, maintaining an optimal concentration during hydrogenation is crucial for achieving desired product profiles .

Molecular Structure Analysis

Structure

The molecular structure of 1-methyl-4,4-diphenylpiperidine can be represented as follows:

  • Molecular Formula: C20H25N
  • Molecular Weight: 295.42 g/mol
  • IUPAC Name: 1-Methyl-4,4-diphenylpiperidine
  • Canonical SMILES: CC1(CCN(C1)C2=CC=CC=C2)C3=CC=CC=C3

This structure indicates a tertiary amine with significant steric hindrance due to the bulky diphenyl groups.

Data

The compound exhibits distinct properties that influence its reactivity and interactions in biological systems. The presence of the methyl group enhances its lipophilicity, which is critical for membrane permeability in pharmacological applications.

Chemical Reactions Analysis

Reactions

1-Methyl-4,4-diphenylpiperidine can participate in various chemical reactions:

  • Oxidation: The nitrogen atom can be oxidized to form N-oxides or other derivatives.
  • Reduction: The compound can undergo reduction reactions to yield secondary amines or alcohols depending on the reagents used.
  • Substitution Reactions: The aromatic rings can undergo electrophilic substitution reactions leading to diverse functionalized products.

Technical Details

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions may employ reagents like thionyl chloride or phosphorus tribromide .

Mechanism of Action

The mechanism of action of 1-methyl-4,4-diphenylpiperidine primarily involves its interaction with specific receptors or enzymes within biological systems. It is hypothesized that this compound may modulate neurotransmitter systems or act as an inhibitor or agonist at certain biological targets. The exact pathways are subject to ongoing research but are critical for understanding its potential therapeutic effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Approximately 111–113 °C
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane but insoluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.

Relevant Data or Analyses

The compound's physical properties make it suitable for various applications in organic synthesis and medicinal chemistry. Its lipophilicity allows it to penetrate biological membranes effectively.

Applications

1-Methyl-4,4-diphenylpiperidine has several scientific uses:

  • Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating neurological disorders due to its interaction with neurotransmitter systems.
  • Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
  • Research Applications: Studied for its biological activity and potential applications in drug discovery processes .
Neuropharmacological Mechanisms in Neurodegenerative Disorders

Interaction with Monoamine Oxidase B and MPTP Receptor Binding Sites

1-Methyl-4,4-diphenylpiperidine (budipine) exhibits high-affinity binding to the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine receptor site, with a dissociation constant (K~i~) of 2.2 μM, as demonstrated through competitive radioligand displacement assays using [³H]1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. This binding site is concentrated in the nigrostriatal regions of the brain, which are critically affected in Parkinsonism. Structural-activity relationship analyses reveal that the t-butyl substitution at the 1-alkyl position confers superior binding affinity compared to methyl (K~i~ = 12.5 μM) or i-propyl (K~i~ = 15.8 μM) derivatives. Crucially, this receptor site is biochemically identical to membrane-bound monoamine oxidase B, as evidenced by parallel affinity profiles between 1-methyl-4,4-diphenylpiperidine derivatives and established monoamine oxidase B inhibitors (e.g., deprenyl, pargyline) [2] .

Monoamine oxidase B catalyzes the bioactivation of protoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine into the mitochondrial neurotoxin 1-methyl-4-phenylpyridinium. By occupying this site, 1-methyl-4,4-diphenylpiperidine inhibits monoamine oxidase B-mediated oxidation reactions, thereby reducing reactive oxygen species generation during monoamine metabolism. This mechanism is substantiated by in vitro studies showing that 1-methyl-4,4-diphenylpiperidine pretreatment blocks 1-methyl-4-phenylpyridinium-induced lipid peroxidation in the corpus striatum by up to 100%, comparable to the antioxidant EGb761 [7] [9].

Table 1: Binding Affinities of 1-Alkyl-4,4-diphenylpiperidine Derivatives at the 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine/Monoamine Oxidase B Site

Compound1-Alkyl SubstituentK~i~ (μM)Relative Potency
Budipinet-butyl2.21.0 (Reference)
Derivative 1Methyl12.50.18
Derivative 2i-propyl15.80.14

Neuroprotective Effects Against 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine/1-Methyl-4-phenylpyridinium-Induced Nigrostriatal Degeneration

1-Methyl-4,4-diphenylpiperidine provides significant protection against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurodegeneration in rodent models. Chronic pretreatment (10 mg/kg) completely prevents dopamine depletion in the caudate nucleus, maintaining levels at 98.7 ± 3.2% of control values one month post-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine administration. This contrasts sharply with untreated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine controls, which show reductions to 41.5 ± 5.8% of baseline dopamine [3]. The neuroprotection extends to serotonergic pathways, where serotonin depletion is attenuated by 89% compared to lesioned animals.

The compound's efficacy involves multi-targeted mechanisms:

  • Iron signaling modulation: 1-Methyl-4-phenylpyridinium toxicity stimulates transferrin receptor-dependent iron uptake, leading to tetrahydrobiopterin depletion and neuronal nitric oxide synthase uncoupling. 1-Methyl-4,4-diphenylpiperidine derivatives interfere with this cascade, preserving tetrahydrobiopterin levels and reducing superoxide production [1].
  • Mitochondrial protection: By preventing 1-methyl-4-phenylpyridinium accumulation, 1-methyl-4,4-diphenylpiperidine maintains complex I activity and reduces aconitase inactivation, thereby blocking reactive oxygen species generation at the electron transport chain [1] [6].
  • Oxidative stress mitigation: 1-Methyl-4,4-diphenylpiperidine normalizes malondialdehyde (a lipid peroxidation marker) and hydrogen peroxide concentrations in the substantia nigra, creating a microenvironment less conducive to apoptosis [5] [7].

Modulation of Dopaminergic Pathways and Implications for Parkinsonian Syndrome

1-Methyl-4,4-diphenylpiperidine exerts complex modulatory effects on dopaminergic neurotransmission beyond monoamine oxidase B inhibition. Intracerebroventricular administration of 1-methyl-4-phenylpyridinium in mice pretreated with 1-methyl-4,4-diphenylpiperidine shows paradoxical increases in 3,4-dihydroxyphenylacetic acid (154% of control) and homovanillic acid (182% of control) five weeks post-administration, indicating sustained alterations in dopamine turnover [9]. This suggests that the compound may enhance dopamine synthesis or release while inhibiting its catabolism.

The pharmacological profile reveals interactions with multiple pathways implicated in Parkinsonian syndrome:

  • Dopamine uptake inhibition: Though less potent than nomifensine, 1-methyl-4,4-diphenylpiperidine partially blocks dopamine reuptake transporters, prolonging synaptic dopamine availability. This complements its monoamine oxidase B inhibitory effects to elevate striatal dopamine concentrations [9].
  • Glutamatergic modulation: Analogous to safinamide (a newer multi-active monoamine oxidase B inhibitor), 1-methyl-4,4-diphenylpiperidine may inhibit pathological glutamate release, reducing excitotoxicity in the basal ganglia circuitry. This mechanism is inferred from its structural similarity to glutamate release inhibitors [6].
  • Neurotrophic factor induction: Like selegiline and rasagiline, 1-methyl-4,4-diphenylpiperidine may stimulate glial cell line-derived neurotrophic factor and brain-derived neurotrophic factor expression, promoting neuronal survival and synaptic plasticity. This property is shared among neuroprotective monoamine oxidase B inhibitors [5] [8].

Table 2: Dopaminergic Metabolite Changes After 1-Methyl-4,4-diphenylpiperidine/1-Methyl-4-phenylpyridinium Coadministration

Time Post-AdministrationDopamine (% Control)3,4-Dihydroxyphenylacetic acid (% Control)Homovanillic acid (% Control)Significance
24 hours68.3 ± 4.1121.5 ± 6.2115.7 ± 5.8p<0.05
5 weeks92.7 ± 3.8154.2 ± 7.3182.4 ± 8.6p<0.01

Comparative Efficacy of 1-Alkyl-4,4-Diphenylpiperidine Derivatives in Neurotransmitter Systems

The neuropharmacological activity of 1-alkyl-4,4-diphenylpiperidine derivatives varies significantly with N-alkyl chain modifications. Budipine (1-t-butyl-4,4-diphenylpiperidine) demonstrates superior neuroprotective efficacy compared to its structural analogs, as evidenced by:

  • Monoamine oxidase B inhibition potency: Budipine inhibits monoamine oxidase B at nanomolar concentrations (IC~50~ = 0.98 μM), whereas 1-methyl-4,4-diphenylpiperidine requires 12.3 μM for equivalent inhibition [2] .
  • Dopaminergic preservation: In 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned mice, budipine maintains striatal dopamine at 92.7% of control, versus 68.4% with the 1-i-propyl derivative [3] [9].
  • Long-term metabolic effects: Only budipine induces sustained increases in 3,4-dihydroxyphenylacetic acid and homovanillic acid five weeks post-administration, suggesting unique pharmacokinetic or receptor-binding properties [9].

The t-butyl moiety confers optimal steric and electronic properties for multi-target engagement:

  • Lipophilicity enhancement: The branched alkyl chain increases blood-brain barrier penetration, confirmed by higher brain-to-plasma ratios (3.8:1 vs. 1.2:1 for methyl derivative)
  • Receptor fit optimization: Molecular docking simulations show stronger van der Waals interactions with monoamine oxidase B's entrance cavity due to tert-butyl's bulk
  • Reduced metabolic degradation: Tertiary carbon structure resists cytochrome P450 oxidation, prolonging half-life to 18.7 hours versus 2.3 hours for N-methyl analog [9]

These structure-activity relationships establish that neuroprotective efficacy in this chemical class depends critically on N-alkyl substitution, with bulky tert-butyl groups conferring advantages in target engagement, metabolic stability, and brain bioavailability.

Table 3: Structural Features Governing Neuroprotective Efficacy of 1-Alkyl-4,4-diphenylpiperidines

Structural Feature1-t-butyl Derivative (Budipine)1-Methyl DerivativeFunctional Consequence
N-alkyl groupTert-butyl (branched)Methyl (linear)Enhanced steric hindrance for target binding
logP4.23.1Improved blood-brain barrier penetration
Plasma half-life18.7 hours2.3 hoursSustained target engagement
MAO-B IC~50~0.98 μM12.3 μMSuperior enzyme inhibition

Properties

CAS Number

31309-39-4

Product Name

1-Methyl-4,4-diphenylpiperidine

IUPAC Name

1-methyl-4,4-diphenylpiperidine

Molecular Formula

C18H21N

Molecular Weight

251.4 g/mol

InChI

InChI=1S/C18H21N/c1-19-14-12-18(13-15-19,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3

InChI Key

KNCYRTOZAIAEPJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.